molecular formula C27H33NO4 B040905 Paxilline CAS No. 57186-25-1

Paxilline

Cat. No. B040905
CAS RN: 57186-25-1
M. Wt: 435.6 g/mol
InChI Key: ACNHBCIZLNNLRS-UBGQALKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paxilline is an indole-diterpene produced by Penicillium paxilli. It has gained interest in scientific research due to its unique molecular structure and properties.

Synthesis Analysis

This compound biosynthesis involves multiple genes, as revealed in studies involving Penicillium paxilli. The gene paxD, located next to paxQ in the this compound biosynthetic gene cluster, is identified as crucial for this compound biosynthesis. It shows similarities to fungal dimethylallyl tryptophan synthase genes. PaxD catalyzes the successive di-prenylation of this compound, leading to the formation of di-prenyl this compound and mono-prenyl this compound (Liu et al., 2013).

Molecular Structure Analysis

This compound's structure is characterized by an indole-diterpene framework, which includes a unique indoloterpenoid motif. This motif has been a subject of interest due to its structural complexity and potential biological activities (Schatz et al., 2021).

Chemical Reactions and Properties

This compound interacts with various molecules within cellular structures, particularly in cell adhesion processes. Its ability to bind to different proteins, including those in focal adhesions, is key to its role in cellular signaling and adhesion dynamics (Brown et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as its solubility and stability, are influenced by its complex molecular structure. These properties are crucial for its interaction with biological systems and its potential use in various applications.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity and binding capabilities, are central to its biological effects. It acts as a scaffold in cellular structures, facilitating the assembly and disassembly of focal adhesions, thereby influencing cell motility and signal transduction (Digman et al., 2007).

Scientific Research Applications

  • Cell Adhesion and Cytoskeletal Reorganization : Paxillin acts as a platform for regulatory and structural proteins that control changes in cell adhesion, cytoskeletal reorganization, and gene expression, crucial for cell migration and survival (Deakin & Turner, 2008).

  • Signal Transduction : It's involved in signal transduction from growth factor receptors and the BCR/ABL oncogene fusion protein to the cytoskeleton (Salgia et al., 1995).

  • Role in Embryonic Stem Cells : Paxillin contributes to attachment-dependent tyrosine phosphorylation of FAK and early cell spreading in embryonic stem cells (Wade, Bohl, & Pol, 2002).

  • Androgen Receptor Transactivation in Prostate Cancer : It potentiates androgen receptor transactivation in prostate cancer cell lines and can target the nuclear matrix (Kasai et al., 2003).

  • Inhibition of BK Channels : Paxilline inhibits BK channels by interacting with closed states, offering insights into BK channel function and aiding in the development of novel ion channel modulators (Zhou, Xia, & Lingle, 2019).

  • Signal Transduction Complex Formation : Paxillin functions as a scaffold for the recruitment of molecules into a signal transduction complex, facilitating the processing of external stimuli for events like cell adhesion, motility, and growth control (Turner, 2020).

  • Recruitment of Structural and Signaling Molecules : Paxillin is a multidomain adaptor protein that recruits structural and signaling molecules to focal adhesions, enabling precise regulation and integration of signaling pathways for optimal cellular response (Brown & Turner, 2004).

  • Sarco/Endoplasmic Reticulum Ca2+ ATPase Inhibition : this compound inhibits the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) at lower concentrations, affecting calcium signaling (Bilmen, Wootton, & Michelangeli, 2002).

Mechanism of Action

Target of Action

Paxilline is an indole alkaloid mycotoxin produced by Penicillium paxilli . It primarily targets large conductance Ca2+ and voltage-activated K+ (BK) channels . BK channels are crucial for various physiological processes, including muscle contraction, hormone secretion, and neuronal excitability .

Mode of Action

This compound inhibits BK channels through an almost exclusively closed-channel block mechanism . This means that the inhibition is inversely dependent on the BK channel’s open probability (Po), and is fully relieved by conditions that increase Po . The binding of a single this compound molecule allosterically alters the intrinsic equilibrium constant favoring occupancy of closed states . The affinity for the closed conformation is >500-fold greater than the affinity for the open conformation .

Biochemical Pathways

The biosynthesis of this compound involves a series of enzymatic reactions. PaxG, a geranylgeranyl diphosphate (GGPP) synthase, is proposed to catalyze the first step in this compound biosynthesis . The biosynthetic pathway involves two epoxidations and two cyclizations to yield paspaline, followed by two oxidation reactions and a demethylation to complete the synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of BK channels. This inhibition can affect various physiological processes, including cell movement and migration . Paxillin, a protein that shares a similar name but is distinct from this compound, plays a key role in these processes by recruiting structural and signaling molecules involved in cell movement and migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of extracellular ATP can induce Paxillin phosphorylation, facilitating Paxillin-NLRP3 interaction, and promoting NLRP3 deubiquitination, thereby activating the NLRP3 inflammasome . .

Safety and Hazards

Paxilline is highly flammable and toxic if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It is fatal if inhaled and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Rearranged indole diterpenes of the paxilline type comprise a large group of fungal metabolites that possess diverse structural features and potentially useful biological effects . The unique indoloterpenoid motif, which is common to all congeners, was first confirmed by crystallographic studies of this compound . This family of natural products has fascinated organic chemists for the past four decades and has inspired numerous syntheses and synthetic approaches .

properties

IUPAC Name

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNHBCIZLNNLRS-UBGQALKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972643
Record name Paxilline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paxilline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

57186-25-1, 1233509-81-3
Record name Paxilline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57186-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paxilline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paxilline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paxilline from Penicillium paxilli
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAXILLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paxilline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 °C
Record name Paxilline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paxilline
Reactant of Route 2
Paxilline
Reactant of Route 3
Paxilline
Reactant of Route 4
Paxilline
Reactant of Route 5
Paxilline
Reactant of Route 6
Paxilline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.